N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic quinazolinone-derived amide compound characterized by:
- A quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) with inherent hydrogen-bonding and electron-withdrawing properties.
- A pentanamide linker providing conformational flexibility and hydrophobic interactions.
- A 4-ethoxyphenyl moiety attached via an amino-oxoethyl chain, which may enhance solubility and metabolic stability compared to halogenated or nitro-substituted analogs.
This compound is hypothesized to exhibit activity in kinase inhibition or antimicrobial applications, given the structural resemblance to pharmacologically active quinazolinones .
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-2-37-22-16-14-21(15-17-22)30-26(34)19-32-24-12-6-5-11-23(24)27(35)31(28(32)36)18-8-7-13-25(33)29-20-9-3-4-10-20/h5-6,11-12,14-17,20H,2-4,7-10,13,18-19H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBEBUDCXDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Weight
- Molecular Weight : 430.52 g/mol
Structural Features
- The compound features a quinazoline core, which is known for various biological activities including anticancer and anti-inflammatory effects.
- The presence of the cyclopentyl group and ethoxyphenyl moiety may contribute to its lipophilicity and receptor binding properties.
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. For instance, studies on similar quinazoline derivatives have shown:
- Inhibition of Cell Proliferation : Compounds similar to N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
The proposed mechanism involves:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : These compounds can promote programmed cell death in cancer cells by activating apoptotic pathways.
Research Findings
Recent studies have reported the following findings regarding the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study conducted on a similar quinazoline derivative showed promising results in vitro. The compound was tested against several cancer cell lines:
- Cell Lines Tested : MCF7 (breast), A549 (lung), HeLa (cervical).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds:
- Methodology : In vitro assays were performed on RAW264.7 macrophages.
- Outcome : The compound reduced the production of pro-inflammatory cytokines by 50% at a concentration of 20 µM.
Comparison with Similar Compounds
Research Findings and Implications
Key Advantages of the Target Compound
- Selectivity : The ethoxy group reduces off-target interactions compared to nitro or halogenated analogs.
- Metabolic Stability : Cyclopentyl and ethoxy groups may slow hepatic clearance, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
